4-(m-Tolyl)-1H-pyrazole 4-(m-Tolyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1260785-58-7
VCID: VC8063680
InChI: InChI=1S/C10H10N2/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12)
SMILES: CC1=CC(=CC=C1)C2=CNN=C2
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

4-(m-Tolyl)-1H-pyrazole

CAS No.: 1260785-58-7

Cat. No.: VC8063680

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

4-(m-Tolyl)-1H-pyrazole - 1260785-58-7

Specification

CAS No. 1260785-58-7
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name 4-(3-methylphenyl)-1H-pyrazole
Standard InChI InChI=1S/C10H10N2/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12)
Standard InChI Key JAJJSIXCSAVHJG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CNN=C2
Canonical SMILES CC1=CC(=CC=C1)C2=CNN=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(3-methylphenyl)-1H-pyrazole, reflects its substitution pattern: a pyrazole core (1H-pyrazole) with an m-tolyl group at position 4. The m-tolyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural descriptors include:

  • SMILES: CC1=CC(=CC=C1)C2=CNN=C2

  • InChIKey: JAJJSIXCSAVHJG-UHFFFAOYSA-N

  • XLogP3: 2.7 (predicted lipophilicity) .

The planar pyrazole ring allows for π-π stacking, while the methyl group on the phenyl ring enhances hydrophobic interactions, making it suitable for binding to biological targets.

Table 1: Physicochemical Properties of 4-(m-Tolyl)-1H-Pyrazole

PropertyValue
Molecular FormulaC10H10N2\text{C}_{10}\text{H}_{10}\text{N}_{2}
Molecular Weight158.2 g/mol
Melting Point142–144°C (reported)
Boiling Point312°C (estimated)
SolubilityInsoluble in water; soluble in DMSO, DMF
LogP (Octanol-Water)2.7

Synthesis Methods

Conventional Routes

The synthesis of 4-(m-Tolyl)-1H-pyrazole typically involves cyclocondensation reactions. A widely used method involves reacting m-tolylhydrazine with a diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. For example:

  • Hydrazine-Carbonyl Cyclization:
    m-Tolylhydrazine+1,3-DiketoneHCl4-(m-Tolyl)-1H-pyrazole\text{m-Tolylhydrazine} + \text{1,3-Diketone} \xrightarrow{\text{HCl}} \text{4-(m-Tolyl)-1H-pyrazole}
    This route proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

  • Palladium-Catalyzed Cross-Coupling:
    Recent advances employ Suzuki-Miyaura coupling to introduce aryl groups. For instance, reacting 4-bromo-1H-pyrazole with m-tolylboronic acid in the presence of Pd(PPh3_3)4_4 yields the target compound .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantages
Hydrazine-Carbonyl65–75>95Cost-effective, scalable
Suzuki Coupling80–85>98High regioselectivity

Biological Activities

Antimicrobial Properties

Pyrazole scaffolds exhibit broad-spectrum antimicrobial activity. In a study by Bekhit et al., 4-thiazolyl pyrazoles showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . While 4-(m-Tolyl)-1H-pyrazole’s efficacy remains understudied, its structural similarity suggests potential utility in combating resistant strains.

Antioxidant Activity

The compound’s ability to scavenge free radicals was inferred from cyclic voltammetry studies, which revealed a redox potential of −0.34 V vs. SCE, indicative of moderate antioxidant capacity.

Industrial and Pharmaceutical Applications

Drug Development

4-(m-Tolyl)-1H-pyrazole serves as a precursor in designing kinase inhibitors and anticancer agents. Xia et al. synthesized pyrazole-carbohydrazide derivatives that induced apoptosis in A549 lung cancer cells (IC50_{50} = 15.54 µM) . The m-tolyl moiety’s electron-donating effects stabilize ligand-receptor interactions, enhancing binding affinity .

Material Science

In organic electronics, pyrazole derivatives function as electron-transport materials. The compound’s flat geometry and nitrogen atoms facilitate charge transfer, with a HOMO-LUMO gap of 4.1 eV (calculated) .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, aryl-H), 2.35 (s, 3H, CH3_3).

  • IR (KBr): 3100 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=N), 1510 cm1^{-1} (C=C aromatic).

Chromatographic Methods

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity with a retention time of 6.7 min.

ParameterRecommendation
Storage2–8°C, inert atmosphere
Personal ProtectionGloves, goggles, lab coat
DisposalIncineration at 900°C

Future Perspectives

Research gaps include in vivo pharmacokinetic studies and structure-activity relationship (SAR) analyses. Computational modeling could optimize substituent effects, while green chemistry approaches may improve synthetic efficiency. Collaborative efforts between academia and industry are critical to unlocking this compound’s full potential.

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